molecular formula C9H8Cl2O2 B6279167 methyl 2-chloro-2-(4-chlorophenyl)acetate CAS No. 67447-60-3

methyl 2-chloro-2-(4-chlorophenyl)acetate

Cat. No.: B6279167
CAS No.: 67447-60-3
M. Wt: 219.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Structural Class of α-Haloesters with Aromatic Substituents

α-Haloesters are carboxylic acid esters containing a halogen atom at the carbon adjacent to the carbonyl group (the α-position). wikipedia.org When this α-carbon is also attached to an aromatic ring, the compound is classified as an α-haloarylacetate. The general structure of these compounds features a central chiral carbon (unless the other substituent is a hydrogen), bonded to a halogen, an aryl group, a carboxylate group, and another substituent. This arrangement of functional groups imparts a unique reactivity profile, making them valuable precursors in a variety of chemical transformations. wikipedia.org

The presence of the electron-withdrawing halogen and ester groups activates the α-proton, facilitating its removal by a base. youtube.comyoutube.com This allows for a range of nucleophilic substitution reactions at the α-carbon. Furthermore, the aryl group can be functionalized to introduce additional complexity into the molecule. The specific halogen atom (fluorine, chlorine, bromine, or iodine) also influences the reactivity, with the C-X bond strength and leaving group ability playing crucial roles.

Academic Significance of "Methyl 2-chloro-2-(4-chlorophenyl)acetate" within Synthetic Chemical Disciplines

This compound, with its two chlorine atoms—one on the aromatic ring and one at the α-position—is a noteworthy member of the α-chloroarylacetate family. Its academic significance lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential biological activity.

The presence of the α-chloro group allows for its displacement by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This is a fundamental strategy in the construction of diverse molecular scaffolds. For instance, α-chloroarylacetic acid derivatives are precursors to amides and thioureas that have applications in medicinal chemistry. mdpi.com

Research has demonstrated the utility of related α-chloroarylacetic acid derivatives as versatile synthetic intermediates. mdpi.com For example, they can be transformed into various other compounds, highlighting their potential in synthetic chemistry. mdpi.com The synthesis of α-chloroarylacetic acids can be achieved through methods like the electrochemical carboxylation of α,α-dichloroarylmethane derivatives. mdpi.com

Below is a table summarizing some key properties of the related compound, methyl 2-(4-chlorophenyl)acetate:

PropertyValue
CAS Number 52449-43-1
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
IUPAC Name methyl 2-(4-chlorophenyl)acetate

This data is for a related compound and serves as a reference. matrix-fine-chemicals.comtcichemicals.com

Overview of Research Trajectories for α-Halogenated Ester Scaffolds

The field of α-halogenated esters is an active area of research, with several key trajectories aimed at expanding their synthetic utility.

One major focus is the development of new and more efficient methods for their synthesis. This includes the exploration of novel halogenating agents and catalytic systems. For example, recent advancements have focused on visible light-induced C-H bromination for the synthesis of α-halogenated boronic esters, which are versatile building blocks. organic-chemistry.org Another approach involves the copper-catalyzed atom transfer radical addition to generate α-haloboronic esters. nih.gov These methods often aim for milder reaction conditions, higher yields, and greater functional group tolerance. organic-chemistry.orgnih.gov

Another significant research direction involves expanding the scope of reactions that utilize α-halogenated esters as starting materials. This includes their use in cross-coupling reactions, multicomponent reactions, and asymmetric synthesis. The development of catalysts that can control the stereochemistry of reactions involving chiral α-haloesters is a particularly important goal. The Darzens reaction, which forms α,β-epoxy esters from α-haloesters and carbonyl compounds, is a classic example of their synthetic utility. wikipedia.org

Furthermore, there is growing interest in the application of α-halogenated esters in the synthesis of biologically active molecules and functional materials. Their ability to serve as precursors to a wide range of compounds makes them valuable tools in drug discovery and materials science. For instance, α-halo carboxylic acids are used in the production of herbicides and other important chemicals. wikipedia.org

Properties

CAS No.

67447-60-3

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 Chloro 2 4 Chlorophenyl Acetate and Its Direct Precursors

Direct Halogenation Strategies at the α-Carbon Position

Direct chlorination at the α-carbon of a precursor like methyl (4-chlorophenyl)acetate presents a straightforward approach to the target molecule. This transformation can be pursued through mechanisms involving either enolate intermediates or radical species.

The generation of an enolate or enolate equivalent from the precursor ester, methyl (4-chlorophenyl)acetate, allows for subsequent reaction with an electrophilic chlorine source. Asymmetric α-heterofunctionalization reactions represent a sophisticated strategy for this transformation.

Recent studies have demonstrated the highly enantioselective α-chlorination of activated aryl acetic acid esters using chiral isothiourea catalysts. nih.gov This method proceeds without the need for a strong base, instead relying on the in situ formation of chiral C1 ammonium (B1175870) enolates from an activated carboxylic acid derivative. nih.gov These transient enolates can then react with an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS), to yield the α-chlorinated product with high stereocontrol. nih.gov To prevent the loss of stereochemical purity through epimerization of the reactive product, the reaction is typically conducted at low temperatures and may involve a direct trapping of the α-chlorinated ester. nih.gov While this catalytic approach is powerful, its success is highly dependent on the substrate, with electron-withdrawing groups on the aryl ring potentially leading to side reactions like dichlorination. nih.gov

Table 1: Key Aspects of Enolate-Mediated α-Chlorination

Feature Description Source
Catalyst Type Chiral nucleophilic organocatalysts (e.g., isothioureas) nih.gov
Key Intermediate Chiral C1 ammonium enolate nih.gov
Chlorinating Agent N-chlorosuccinimide (NCS) nih.gov
Conditions Base-free, cryogenic temperatures nih.gov

| Challenge | Potential for epimerization and side reactions (e.g., dichlorination) | nih.gov |

Radical chlorination involves the reaction of an alkane or a molecule with an alkyl C-H bond with chlorine, typically initiated by ultraviolet (UV) light or heat. libretexts.orgucalgary.ca The mechanism proceeds through a chain reaction involving three steps: initiation, propagation, and termination. ucalgary.ca

Initiation: The process begins with the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•). ucalgary.ca

Propagation: A chlorine radical abstracts a hydrogen atom from the α-carbon of the precursor, methyl (4-chlorophenyl)acetate, to form hydrogen chloride (HCl) and a benzylic radical. This new radical then reacts with another molecule of Cl₂ to form the desired product, methyl 2-chloro-2-(4-chlorophenyl)acetate, and a new chlorine radical, which continues the chain. libretexts.orgyoutube.com

Termination: The reaction concludes when radicals combine with each other. ucalgary.cayoutube.com

A significant drawback of radical chlorination is its lack of selectivity. libretexts.org In many alkanes, the reactivity of hydrogen atoms follows the order of tertiary > secondary > primary. libretexts.org However, chlorination is generally aggressive and can lead to a mixture of products, including polychlorinated compounds, making it a synthetically challenging method for producing a pure, single product. libretexts.org While bromination is often more selective for the most stable radical position, chlorination is less discriminate. ucalgary.cayoutube.com Directed radical functionalization, for instance using sulfamate (B1201201) esters to guide chlorination to specific sites, represents a more advanced strategy to overcome these selectivity issues, although its direct application to this specific target is not widely documented. nih.gov

Esterification Routes from Corresponding α-Chloroaryl Acetic Acids

A more common and controlled approach involves the synthesis of the parent acid, 2-chloro-2-(4-chlorophenyl)acetic acid, followed by its esterification with methanol (B129727).

Fischer-Speier esterification is a classic and effective method for converting carboxylic acids into esters. This reaction involves heating the carboxylic acid (2-chloro-2-(4-chlorophenyl)acetic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

A documented example, though on a similar substrate, involves dissolving α-bromo(2-chloro)phenyl acetic acid in methanol, adding concentrated sulfuric acid, and refluxing the mixture for several hours. google.com After the reaction, the excess solvent is removed, and the product is isolated through extraction and purification. This method is generally reliable, with yields often being moderate to high, depending on the specific conditions and substrate.

To avoid the harsh conditions of strong acids and high temperatures, various coupling reagents can be used to facilitate esterification under milder conditions. A common strategy involves activating the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride.

This can be achieved by treating 2-chloro-2-(4-chlorophenyl)acetic acid with a reagent like oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). mdpi.com The resulting acid chloride is highly reactive and can then be treated with methanol, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) to neutralize the HCl generated during the reaction, to afford the methyl ester product, this compound, in good yield. mdpi.com

Derivatization from Alternative Halogenated Precursors (e.g., α-Bromo Analogs)

The synthesis of the structurally similar α-bromo analog, methyl 2-bromo-2-(4-chlorophenyl)acetate, is a crucial process, as this compound is a key intermediate in the synthesis of various pharmaceuticals. clearsynth.combiosynth.com The methodologies used for its synthesis are highly relevant and parallel the routes for the α-chloro target compound.

One method involves the direct bromination of 2-(4-chlorophenyl)acetic acid using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator. Another approach starts with 4-chlorobenzaldehyde, which undergoes reaction with tribromomethane (bromoform) in a process that results in the formation of 2-bromo-2-(4-chlorophenyl)acetic acid.

Once the α-bromo acid is formed, it can be esterified. A patent describes a process for synthesizing methyl alpha-bromo-2-chlorophenylacetate via the esterification of the corresponding acid with methanol using sulfuric acid as a catalyst, achieving a yield of 87.7%. google.com An alternative, improved method involves a transesterification reaction between alpha-bromo-2-chlorophenylacetic acid and methyl acetate (B1210297), catalyzed by a Lewis acid such as titanium tetrachloride, which reportedly provides higher yields (over 90%) and purity (over 99%). google.com

Table 2: Example of Lewis Acid-Catalyzed Synthesis of an α-Bromo Analog

Reactants Catalyst Solvent Reaction Time Yield Purity (HPLC) Source
α-Bromo-2-chlorophenylacetic acid, Methyl acetate Titanium tetrachloride Methyl acetate 4 hours 93.37% 99.6% google.com

While direct conversion of the α-bromo ester to the α-chloro ester via nucleophilic substitution is chemically plausible, it is not a commonly reported synthetic route in the literature for this specific compound. The synthesis typically proceeds by establishing the desired α-halogen (chloro or bromo) on the phenylacetic acid backbone before esterification.

Catalytic Systems and Reaction Optimization in Synthesis

The development of sophisticated catalytic systems is paramount for optimizing the synthesis of complex molecules like this compound. These modern approaches aim to enhance reaction efficiency, selectivity, and sustainability compared to traditional stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions in Analogous Syntheses

While direct transition metal-catalyzed synthesis of this compound is not extensively documented, analogous cross-coupling reactions provide a strong foundation for developing such methodologies. These reactions typically involve the formation of a carbon-carbon bond between an aryl group and the α-carbon of an ester.

One promising strategy is the rhodium-catalyzed arylation of diazo compounds. Research has demonstrated the effective use of rhodium catalysts for the direct arylation of diazo carbonyl compounds with arylboronic acids, yielding diarylacetic acid derivatives. orgsyn.org A plausible pathway for the synthesis of the target compound could involve the reaction of methyl diazochloroacetate with 4-chlorophenylboronic acid. The catalytic cycle, likely initiated by a Rh(I) complex, would involve the formation of a rhodium carbene intermediate from the diazoester. Subsequent migratory insertion of the 4-chlorophenyl group from a transmetalated rhodium-aryl species would generate the desired α-chloro-α-aryl ester product.

Table 1: Proposed Rhodium-Catalyzed Synthesis of this compound

Reactant 1 Reactant 2 Catalyst Proposed Product
Methyl diazochloroacetate4-Chlorophenylboronic acid[Rh(cod)Cl]₂This compound
cod = 1,5-cyclooctadiene

Another relevant approach is the palladium-catalyzed cross-coupling of chloroarenes. Studies have shown that palladium on carbon can catalyze the coupling of substituted chlorobenzenes. rsc.org A potential, though challenging, route could involve the coupling of a suitable enolate of methyl chloroacetate (B1199739) with 4-chlorobenzene under palladium catalysis. Optimization of ligands and reaction conditions would be critical to favor the desired C-C bond formation over competing reactions.

Nickel-catalyzed cross-coupling reactions also offer a viable avenue. Nickel catalysts are known to facilitate the coupling of aryl halides with alkyl halides. nih.gov A hypothetical nickel-catalyzed coupling between the zinc enolate of methyl chloroacetate and 4-chloroiodobenzene could potentially yield methyl (4-chlorophenyl)chloroacetate. The choice of ligand would be crucial in promoting the reductive elimination step to form the desired product.

Organocatalytic Approaches to α-Functionalized Esters

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-functionalized esters, avoiding the use of often toxic and expensive transition metals. These methods typically rely on the formation of enamine or iminium ion intermediates from the substrate and a chiral amine catalyst.

A direct and enantioselective organocatalytic α-chlorination of aldehydes has been successfully developed using catalysts like L-proline amides and diphenylpyrrolidine. nih.govorganic-chemistry.org This methodology could be adapted to a multi-step synthesis of the target compound. For instance, the organocatalytic α-chlorination of (4-chlorophenyl)acetaldehyde (B1589734) would yield α-chloro-(4-chlorophenyl)acetaldehyde. Subsequent oxidation and esterification would then produce this compound.

Furthermore, organocatalytic asymmetric α-chlorination of 1,3-dicarbonyl compounds has been achieved using bifunctional chiral 2-aminobenzimidazole (B67599) derivatives. mdpi.com While not directly applicable to a simple ester, this demonstrates the potential of organocatalysis for enantioselective chlorination alpha to a carbonyl group. A potential precursor, methyl (4-chlorophenyl)acetoacetate, could theoretically undergo organocatalytic chlorination, followed by a decarboxylation step to yield the target α-chloroester.

Table 2: Proposed Organocatalytic Route to this compound

Starting Material Key Reaction Step Catalyst Type Intermediate/Product
(4-chlorophenyl)acetaldehydeAsymmetric α-chlorinationChiral amine (e.g., L-proline derivative)α-chloro-(4-chlorophenyl)acetaldehyde
α-chloro-(4-chlorophenyl)acetaldehydeOxidation and Esterification-This compound

The synthesis of a key precursor, methyl 2-(4-chlorophenyl)-2-oxoacetate, can be achieved via a Friedel-Crafts acylation of chlorobenzene (B131634) with methyl oxalyl chloride in the presence of aluminum chloride. chemicalbook.com This α-ketoester could then be a substrate for further functionalization. For example, reduction of the ketone followed by chlorination of the resulting alcohol could provide a route to the target compound.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloro 2 4 Chlorophenyl Acetate

Nucleophilic Substitution at the α-Carbon Center

The α-carbon of methyl 2-chloro-2-(4-chlorophenyl)acetate is a key site for nucleophilic attack, leading to the displacement of the chloride ion. The reaction mechanism, stereochemical outcome, and kinetics are profoundly influenced by the structural features of the molecule.

Stereochemical Course of α-Chloride Displacement Reactions

Nucleophilic substitution reactions at a chiral carbon center can proceed with either inversion of configuration, retention of configuration, or racemization. The observed stereochemistry is a powerful indicator of the underlying reaction mechanism. For substrates like this compound, which possess a benzylic and α-halo ester structure, the substitution can occur via a unimolecular (SN1) or a bimolecular (SN2) pathway.

An SN1 reaction involves a two-step mechanism where the leaving group departs in the rate-determining step to form a planar carbocation intermediate. The subsequent attack by a nucleophile can occur from either face of the carbocation with equal probability, leading to a racemic mixture of enantiomers if the α-carbon is a stereocenter. colorado.edu

Conversely, an SN2 reaction is a one-step process where the nucleophile attacks the carbon center from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration. colorado.edu

Given that the α-carbon in this compound is benzylic, an SN1 mechanism is highly probable, especially in polar protic solvents. The stability of the resulting benzylic carbocation, which is enhanced by resonance delocalization of the positive charge into the phenyl ring, favors this pathway. Therefore, nucleophilic substitution reactions of an enantiomerically enriched sample of this compound are expected to yield a largely racemized product.

Table 1: Expected Stereochemical Outcome of Nucleophilic Substitution at the α-Carbon

Reaction MechanismKey IntermediateStereochemical Outcome
SN1Planar CarbocationRacemization (mixture of retention and inversion)
SN2Pentacoordinate Transition StateInversion of Configuration

Influence of the Chlorine Substituent on Reactivity

The chlorine atom at the α-position plays a dual role in influencing the reactivity of the molecule. Its inductive effect and its ability to act as a leaving group are the primary factors to consider.

Chlorine is an electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. However, this inductive effect can also destabilize a developing positive charge in an SN1-like transition state.

The chloride ion is an excellent leaving group due to its ability to stabilize the negative charge, being the conjugate base of a strong acid (HCl). The facility with which the C-Cl bond can be cleaved is a critical factor in nucleophilic substitution reactions.

In the context of an SN1 reaction, the rate is primarily determined by the stability of the carbocation intermediate. While the inductive effect of the α-chloro group is destabilizing, the benzylic nature of the carbocation provides significant resonance stabilization, which is generally the dominant factor. For an SN2 reaction, the electrophilicity of the α-carbon is enhanced by the inductive effect of the chlorine, but the steric hindrance around the reaction center also plays a crucial role.

Impact of the 4-Chlorophenyl Moiety on Substitution Kinetics

The 4-chlorophenyl group has a significant impact on the rate of nucleophilic substitution at the α-carbon. The chlorine atom on the phenyl ring exerts both an inductive and a resonance effect.

Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the phenyl ring through the sigma bond network. This deactivating effect reduces the electron-donating ability of the phenyl ring.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the phenyl ring. This electron-donating effect is most pronounced at the ortho and para positions.

This effect can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents on an aromatic ring. The sigma value (σ) for a para-chloro substituent is positive, indicating its electron-withdrawing nature and predicting a decrease in the rate of reactions that involve the formation of a positive charge at the benzylic position.

Table 2: Relative Solvolysis Rates of para-Substituted Benzyl Chlorides in 80% Aqueous Acetone at 25°C (Illustrative Data)

Substituent (Y) in Y-C₆H₄CH₂ClHammett Substituent Constant (σp)Relative Rate (kY/kH)
-OCH₃-0.27~500
-CH₃-0.17~20
-H0.001
-Cl+0.23~0.2
-NO₂+0.78~0.001

This table illustrates the general trend of substituent effects on the rate of SN1 solvolysis of benzylic chlorides. The data is representative and not specific to the solvolysis of this compound.

Ester Group Transformations

The ester functional group in this compound is also susceptible to chemical modification, primarily through hydrolysis and transesterification. These reactions involve nucleophilic attack at the carbonyl carbon.

Controlled Ester Hydrolysis Mechanisms

Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition leads to a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, and the methoxide ion is protonated by the solvent. This final acid-base step drives the reaction to completion. The mechanism is typically a bimolecular acyl-oxygen cleavage (BAc2).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent nucleophilic attack by water leads to a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated as a good leaving group, and the carboxylic acid is formed after deprotonation. This mechanism is typically an acid-catalyzed acyl-oxygen cleavage (AAc2).

The steric hindrance around the carbonyl group in this compound, due to the α-chloro and 4-chlorophenyl substituents, might slightly retard the rate of hydrolysis compared to less hindered esters.

Transesterification Pathways

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. researchgate.net

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the new alcohol, is used as a catalyst. The alkoxide attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the original methoxide group to yield the new ester. The reaction is an equilibrium process, and to drive it to completion, the new alcohol is often used in large excess as the solvent. researchgate.net

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is protonated, activating the ester towards nucleophilic attack by the new alcohol. The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction is also an equilibrium, and the use of the desired alcohol as the solvent is a common strategy to favor the formation of the product. researchgate.net

The choice of catalyst and reaction conditions allows for the controlled transformation of the methyl ester of 2-chloro-2-(4-chlorophenyl)acetic acid into other esters, which can be a valuable synthetic tool.

Amidation Reactions for Carboxamide Derivatives

The transformation of this compound into its corresponding carboxamide derivatives is a significant synthetic route. This conversion can be primarily achieved through direct aminolysis. In this reaction, the ester reacts with a primary or secondary amine, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process typically requires elevated temperatures or catalytic conditions to proceed efficiently. The nitrogen lone pair of the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating a molecule of methanol and forming the more stable amide bond.

Alternatively, a two-step procedure can be employed. This involves the initial hydrolysis of the ester to its parent carboxylic acid, 2-chloro-2-(4-chlorophenyl)acetic acid, usually under basic or acidic conditions. The resulting carboxylic acid can then be converted to the desired carboxamide using standard peptide coupling reagents or by first converting it to a more reactive species like an acid chloride. nih.gov The conversion of a carboxylic acid to an acid chloride is often accomplished using reagents like thionyl chloride or oxalyl chloride. nih.govgoogle.com This highly reactive acid chloride is then treated with an amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the final carboxamide derivative. nih.gov This latter method is often preferred for its high yields and broad substrate scope, accommodating a wide variety of amines. nih.gov

Table 1: General Conditions for Amidation Reactions

MethodKey ReagentsGeneral ConditionsNotes
Direct AminolysisPrimary or Secondary Amine (e.g., Benzylamine)Heat, potentially with a catalyst.A direct but often slow conversion of the ester to the amide.
Two-Step (Hydrolysis then Amidation)1. NaOH or H₃O⁺ (for hydrolysis)Standard hydrolysis conditions.A versatile, often higher-yielding method. The intermediate carboxylic acid is isolated before proceeding. nih.govgoogle.com
2. SOCl₂ or (COCl)₂, then Amine/BaseAnhydrous conditions, often at room temperature or 0 °C for amidation step. nih.govacs.org

Formation and Reactivity of α-Carbanions/Enolates

The carbon atom positioned between the ester carbonyl and the phenyl ring (the α-carbon) is a key center of reactivity. The proton attached to this carbon is acidic and can be removed to form a resonance-stabilized carbanion, more specifically, an enolate.

The acidity of the α-proton is enhanced by the electron-withdrawing effects of both the adjacent ester group and the 4-chlorophenyl ring. The ester group allows for the delocalization of the negative charge onto the oxygen atom of the carbonyl, forming an enolate intermediate. The phenyl ring further stabilizes the negative charge through resonance.

Deprotonation is typically achieved using a strong, non-nucleophilic base to avoid competitive substitution reactions at the carbonyl carbon. Lithium diisopropylamide (LDA) is a common choice for this purpose, as it is a powerful but sterically hindered base, favoring proton abstraction over nucleophilic attack. siue.edu The reaction is generally performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to ensure the stability of the resulting enolate and to control reactivity.

Once formed, the enolate of this compound is a potent carbon nucleophile. It can react with a wide array of electrophiles in what are known as enolate trapping reactions. nih.govbeilstein-journals.org This allows for the formation of new carbon-carbon bonds at the α-position, providing a powerful tool for building molecular complexity. The choice of electrophile determines the nature of the resulting product.

Table 2: Examples of Electrophilic Trapping Reactions

Electrophile ClassSpecific ExampleExpected Product TypeReference for General Reaction
Alkyl HalidesMethyl Iodide (CH₃I)α-Alkylated Ester nih.gov
Aldehydes/KetonesBenzaldehyde (PhCHO)β-Hydroxy Ester (Aldol Adduct) nih.govbeilstein-journals.org
Michael AcceptorsMethyl AcrylateConjugate Addition Product beilstein-journals.org
Acyl ChloridesAcetyl Chlorideβ-Keto Ester mdpi.com

Investigating Reaction Mechanisms (e.g., Sₙ2, E1cb, Radical Pathways)

The presence of a chlorine atom on the benzylic α-carbon makes this compound susceptible to several mechanistic pathways, including nucleophilic substitution, elimination, and radical reactions.

The compound is a secondary benzylic halide, making it a viable substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. In an Sₙ2 mechanism, a nucleophile attacks the electrophilic α-carbon from the side opposite to the chlorine leaving group (a "backside attack"). masterorganicchemistry.comyoutube.com This concerted process, where the new bond forms as the old one breaks, leads to an inversion of stereochemistry at the α-carbon. masterorganicchemistry.com

The rate of Sₙ2 reactions is sensitive to steric hindrance. youtube.comlibretexts.org While this is a secondary halide, which typically reacts slower than primary halides, the benzylic position can stabilize the transition state, potentially accelerating the reaction compared to a simple secondary alkyl halide. Strong, non-basic nucleophiles favor the Sₙ2 pathway.

Under strongly basic conditions, an elimination reaction can occur via the E1cb (Elimination, Unimolecular, conjugate Base) mechanism. pressbooks.publibretexts.org This pathway is distinct from E1 or E2 mechanisms and is particularly favored in substrates that have an acidic proton and a leaving group on adjacent carbons, especially when the resulting carbanion is stabilized. pressbooks.publibretexts.orglibretexts.org

The mechanism proceeds in two steps:

Deprotonation: A base removes the acidic α-proton, forming a resonance-stabilized carbanion (enolate). This is the same intermediate discussed in section 3.3.1 and is the rate-limiting step. libretexts.org

Loss of Leaving Group: The carbanion intermediate then expels the chloride ion from the adjacent carbon to form a double bond.

The product of an E1cb reaction of this compound would be methyl 2-(4-chlorophenyl)acrylate. The carbonyl group's ability to stabilize the intermediate anion via resonance makes this a highly plausible pathway under basic conditions. libretexts.org

The benzylic C-H bond in the parent compound, methyl 2-(4-chlorophenyl)acetate, is susceptible to free-radical halogenation. By analogy, the α-chloro derivative can also participate in radical reactions. For instance, radical-initiated processes can occur in the presence of a radical initiator (like AIBN) or upon exposure to UV light. A well-documented analogous reaction is the direct α-bromination of methyl 2-(4-chlorophenyl)acetate using molecular bromine, which proceeds via a radical chain mechanism.

A typical radical pathway involves three stages:

Initiation: Homolytic cleavage of a weak bond (e.g., in a radical initiator) to generate initial radicals.

Propagation: A radical abstracts an atom to form a new bond and a new radical. In this case, a radical would abstract the chlorine atom, or if starting from the non-halogenated precursor, the α-hydrogen, to form a stabilized benzylic radical. This radical then reacts with a halogen source.

Termination: Two radicals combine to form a stable, non-radical species.

Strategic Application of Methyl 2 Chloro 2 4 Chlorophenyl Acetate As a Key Synthetic Building Block

Precursor in the Synthesis of Chiral α-Amino Acid Derivatives (e.g., via Nucleophilic Substitution with Nitrogen Sources)

The α-chloro ester moiety in methyl 2-chloro-2-(4-chlorophenyl)acetate is a potent electrophilic site, making the compound an excellent precursor for α-amino acid derivatives through nucleophilic substitution. α-Chlorocarboxylic acids and their derivatives are recognized as valuable synthons for producing α-amino acids nih.gov. The carbon atom bonded to the chlorine is susceptible to attack by various nitrogen-based nucleophiles, leading to the formation of a new carbon-nitrogen bond, which is the foundational step in amino acid synthesis.

A common and effective strategy involves a two-step sequence:

Substitution with Azide: The compound is treated with a source of azide ions, such as sodium azide. The azide ion (N₃⁻) acts as a potent nucleophile, displacing the chloride ion in a classic Sₙ2 reaction. This reaction typically proceeds with high stereospecificity, meaning if a single enantiomer of the starting chloroester is used, the resulting α-azido ester is also enantiomerically pure, with an inversion of stereochemistry.

Reduction of the Azide: The resulting α-azido ester is then reduced. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with reducing agents like lithium aluminum hydride. The reduction converts the azido group (-N₃) into a primary amine group (-NH₂), yielding the final α-amino acid ester, in this case, methyl 2-amino-2-(4-chlorophenyl)acetate.

This method provides a reliable pathway to non-proteinogenic amino acids, which are crucial components in medicinal chemistry for the development of peptide-based drugs and other chiral molecules nih.gov.

Table 1: Nucleophilic Substitution for Amino Acid Synthesis

Step Reagent Functional Group Transformation Product Intermediate/Final
1. Nucleophilic Substitution Sodium Azide (NaN₃) α-chloro (-Cl) → α-azido (-N₃) Methyl 2-azido-2-(4-chlorophenyl)acetate
2. Reduction Catalytic Hydrogenation (H₂/Pd) α-azido (-N₃) → α-amino (-NH₂) Methyl 2-amino-2-(4-chlorophenyl)acetate

Utilization in the Construction of Heterocyclic Ring Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrrol-3-ones with Related Scaffolds)

While specific literature detailing the direct use of this compound for the synthesis of pyrazolo[3,4-d]pyrimidines or pyrrol-3-ones is not prevalent, its structural features make it a plausible building block for such heterocyclic systems. The reactivity of the α-chloro ester group allows it to function as an electrophile for alkylating various nucleophilic substrates that can subsequently undergo cyclization.

For instance, in the synthesis of pyrrolidine or pyrrolone scaffolds, an α-halo ester can react with an amine. The amine can act as a nucleophile to displace the chloride, forming a new C-N bond. If the amine-containing substrate also possesses another nucleophilic site or a group that can be converted into one, an intramolecular cyclization can be triggered to form the five-membered pyrrolidine ring beilstein-journals.orgnih.govorganic-chemistry.orgtandfonline.com.

Similarly, for pyrazole synthesis, while common methods involve the condensation of hydrazines with 1,3-dicarbonyl compounds, alternative strategies can employ alkylation mdpi.comnih.govencyclopedia.pub. A suitably functionalized pyrazole precursor with a nucleophilic nitrogen or carbon could be alkylated with this compound. The introduced phenylacetate moiety could then participate in a subsequent cyclization step to form a fused ring system like a pyrazolopyrimidine. The ester functionality could be hydrolyzed to a carboxylic acid and activated for amide bond formation, or it could participate in condensation reactions to close the second ring.

Table 2: Plausible Role in Heterocyclic Synthesis

Target Heterocycle Synthetic Role of the Compound Key Reaction Type Potential Intermediate
Pyrrol-3-one derivative Electrophilic building block N-alkylation followed by intramolecular cyclization/condensation N-substituted amino ester
Pyrazolo[3,4-d]pyrimidine derivative Electrophilic side-chain precursor Alkylation of a pyrazole precursor followed by ring closure 5-amino-4-(alkoxycarbonyl-(4-chlorophenyl)methyl)pyrazole

Intermediate in Complex Organic Molecule Synthesis (e.g., Guanfacine precursors, as referenced for related compounds)

Phenylacetic acid derivatives are key intermediates in the synthesis of numerous pharmaceuticals. A notable example is the synthesis of Guanfacine, an antihypertensive drug, which is prepared from a related phenylacetate precursor. The synthesis of Guanfacine typically involves the reaction of 2,6-dichlorophenylacetic acid ethyl ester with guanidine. In this reaction, the guanidine acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the ethoxy group to form an acylguanidine.

By analogy, this compound serves as a direct precursor for a structural analogue of Guanfacine. Reacting the compound with guanidine would be expected to yield 2-chloro-2-(4-chlorophenyl)acetylguanidine. This product retains the core acylguanidine structure responsible for the biological activity of Guanfacine but features a different substitution pattern on the phenyl ring (a single 4-chloro substituent instead of 2,6-dichloro) and an additional α-chloro group. This α-chloro group offers a reactive handle for further molecular modifications, allowing for the creation of a library of related compounds for structure-activity relationship studies.

Table 3: Analogy in Guanfacine-like Synthesis

Precursor Nucleophile Key Reaction Product
2,6-Dichlorophenylacetic acid ethyl ester Guanidine Nucleophilic Acyl Substitution Guanfacine
This compound Guanidine Nucleophilic Acyl Substitution 2-chloro-2-(4-chlorophenyl)acetylguanidine

Regioselective Functionalization Strategies

Regioselective functionalization involves modifying a molecule at a specific position when multiple reactive sites are available. For this compound, the primary site for such selective reactions is the 4-chlorophenyl ring, which can undergo electrophilic aromatic substitution.

The directing effects of the substituents already on the benzene ring govern the position of any new incoming electrophile. The two substituents are the chlorine atom and the –CH(Cl)COOCH₃ group.

Chloro Group: Halogens are deactivating yet ortho, para-directing substituents.

Alkyl-ester Group: The –CH(Cl)COOCH₃ group, attached via a benzylic carbon, behaves similarly to an alkyl group, which is activating and ortho, para-directing.

Since both groups direct incoming electrophiles to the ortho and para positions, and the para position is already occupied by the chlorine atom, any further electrophilic substitution will be strongly directed to the positions ortho to the chloro group (i.e., the C-3 and C-5 positions of the ring). This provides a clear strategy for regioselective synthesis. For example, the nitration of methyl (4-chlorophenyl)acetate would be expected to yield methyl (4-chloro-3-nitrophenyl)acetate with high selectivity frontiersin.orgrsc.org. This predictability allows for the controlled synthesis of polysubstituted aromatic compounds.

Table 4: Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagents Directing Groups Predicted Regiochemistry of Product

Advanced Characterization Techniques for Structural Elucidation and Reaction Progress Monitoring in Chemical Research

High-Resolution Mass Spectrometry (HRMS) for Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of chemical compounds by providing an extremely accurate measurement of a molecule's mass. This precision allows for the determination of an elemental formula, distinguishing between compounds with the same nominal mass. For methyl 2-chloro-2-(4-chlorophenyl)acetate (C₉H₈Cl₂O₂), the theoretical monoisotopic mass is 217.9901 Da. nih.gov An experimental HRMS measurement would need to match this value within a very narrow tolerance (typically < 5 ppm) to confirm the compound's elemental composition.

In practice, HRMS is used to confirm the structures of products obtained in a synthesis. For example, in the characterization of complex heterocyclic structures, HRMS provides definitive evidence of successful synthesis by comparing the theoretical mass of the target molecule with the experimentally measured mass-to-charge ratio (m/z). mdpi.com

Beyond parent ion identification, HRMS coupled with fragmentation techniques (MS/MS) helps to elucidate the structure. The fragmentation pattern of this compound would be expected to show characteristic losses. Analysis of the mass spectra of structurally similar compounds, such as 2,2-bis(4-chlorophenyl)acetic acid, reveals common fragmentation pathways. nist.gov For the title compound, key fragmentation would likely involve the loss of the methoxycarbonyl group ([M-COOCH₃]⁺) or cleavage at the benzylic position.

Table 1: Predicted HRMS Fragmentation for this compound

Fragment Ion Formula Fragment Name Predicted m/z
[C₈H₅Cl₂]⁺ 4-chlorophenyl(chloro)methylium 174.9768
[C₇H₄Cl]⁺ 4-chlorobenzylidyne 123.0001
[C₆H₄Cl]⁺ Chlorophenyl 111.0029

This interactive table outlines the major fragments anticipated from the mass spectrometric analysis of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Stereochemical Assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. While specific experimental NMR data for this compound is not widely published, its spectrum can be predicted based on data from analogous compounds. iucr.org

¹H NMR: The proton NMR spectrum is expected to show two main signals: a singlet for the methyl ester protons and signals for the aromatic protons of the 4-chlorophenyl group. The aromatic region would display a characteristic AA'BB' system, appearing as two doublets, due to the symmetrical substitution on the phenyl ring. A singlet for the alpha-proton (α-H) is also expected.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl ester carbon, the carbonyl carbon, the alpha-carbon, and the four unique carbons of the 4-chlorophenyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-OCH₃ ~3.8 ~53
α-CH ~5.5 ~65
C=O - ~168
Ar-H (ortho to Cα) ~7.4-7.5 (d) ~129
Ar-H (meta to Cα) ~7.3-7.4 (d) ~130
Ar-C (ipso) - ~135

This interactive table presents the anticipated NMR chemical shifts, derived from analyses of similar molecular structures.

Advanced 2D NMR techniques are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the ortho and meta protons on the chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the α-CH, -OCH₃, and aromatic C-H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. Key correlations would include the methyl protons to the carbonyl carbon and the alpha-proton to the carbonyl carbon and the ipso-carbon of the phenyl ring.

The molecule this compound is achiral, meaning it does not have stereoisomers. Therefore, advanced NMR techniques for stereochemical assignment, such as NOESY (Nuclear Overhauser Effect Spectroscopy), which are used to determine spatial proximity of atoms, are not applicable for distinguishing stereoisomers of this specific compound.

X-ray Crystallography for Solid-State Structure Confirmation and Conformation Analysis

X-ray crystallography provides unequivocal proof of molecular structure by determining the precise arrangement of atoms in a single crystal. While a crystal structure for this compound itself is not publicly documented, detailed structural information is available for the closely related derivative, methyl (Z)-2-[2-(4-bromophenyl)hydrazinylidene]-2-(4-chlorophenyl)acetate. iucr.orgresearchgate.net Analysis of this related structure offers significant insight into the likely solid-state conformation of the title compound's core framework.

This related compound was crystallized from a dichloromethane (B109758) solution, and its structure was determined using synchrotron radiation. iucr.org The crystallographic data confirms the connectivity of the atoms and reveals key conformational features, such as the relative orientations of the planar phenyl rings.

Table 3: Crystallographic Data for the Related Compound, Methyl (Z)-2-[2-(4-bromophenyl)hydrazinylidene]-2-(4-chlorophenyl)acetate iucr.org

Parameter Value
Empirical Formula C₁₅H₁₂BrClN₂O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.034 (3)
b (Å) 10.021 (3)
c (Å) 13.090 (4)
β (°) 101.43 (3)
Volume (ų) 1546.9 (8)

This interactive table summarizes the single-crystal X-ray diffraction data for a closely related derivative, illustrating the type of precise structural information obtained from this technique.

In the reported structure, the dihedral angle between the 4-chlorophenyl ring and the adjacent phenyl ring connected through the hydrazinylidene bridge is 49.9 (3)°. iucr.org This type of analysis is crucial for understanding the steric and electronic interactions that govern the molecule's preferred three-dimensional shape in the solid state. The crystal packing is stabilized by a variety of intermolecular interactions, including C—H⋯Br, C—H⋯O, and C—H⋯Cl hydrogen bonds, which form layers within the crystal lattice. iucr.orgresearchgate.net

Spectroscopic Monitoring of Reaction Progress (e.g., in situ FTIR, UV-Vis)

Monitoring chemical reactions in real-time is essential for optimizing reaction conditions, ensuring safety, and maximizing yield. In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, allow for the continuous tracking of reactant consumption and product formation without the need for manual sampling.

In situ FTIR Spectroscopy: This technique is particularly powerful for monitoring reactions involving changes in key functional groups. The synthesis of this compound, for example, could involve the chlorination of a precursor like methyl 2-(4-chlorophenyl)acetate or the esterification of 2-chloro-2-(4-chlorophenyl)acetic acid.

Using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, FTIR spectroscopy can monitor the concentrations of species in the solution phase. researchgate.net For instance, in a chlorination reaction, one could track the disappearance of the C-H stretching vibration of the precursor's alpha-carbon and the appearance of the characteristic C-Cl stretching vibration in the product.

Table 4: Key Infrared Frequencies for Monitoring the Synthesis of this compound

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹) Monitored Event
C=O (Ester) Stretch 1735-1750 Presence of reactant/product
C-Cl Stretch 600-800 Formation of product
α-C-H Stretch ~2950 Disappearance of precursor

This interactive table shows the characteristic IR frequencies that would be monitored to track the progress of reactions forming the title compound.

In situ UV-Vis Spectroscopy: UV-Vis spectroscopy monitors changes in electronic transitions, primarily in conjugated systems. The 4-chlorophenyl group of this compound has a distinct UV absorbance profile. While the introduction of the alpha-chloro group does not dramatically alter the chromophore, any reaction that modifies the aromatic ring or its substituents would lead to a shift in the absorbance maximum (λ_max) or a change in molar absorptivity. This allows for the tracking of reaction kinetics by applying the Beer-Lambert law to the changing absorbance values over time. This method is highly sensitive and can be used to determine reaction endpoints and calculate reaction rates.

Theoretical and Computational Chemistry Approaches to Methyl 2 Chloro 2 4 Chlorophenyl Acetate Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For methyl 2-chloro-2-(4-chlorophenyl)acetate, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations could elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential.

From these foundational calculations, various reactivity descriptors could be derived. These descriptors, including parameters like electronegativity, chemical hardness, and the Fukui function, would offer insights into the molecule's reactivity. For instance, they could predict the most probable sites for nucleophilic or electrophilic attack, providing a theoretical basis for its chemical behavior in reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

To explore the flexibility and intermolecular interactions of this compound, molecular dynamics (MD) simulations would be the methodology of choice. These simulations would model the movement of the molecule's atoms over time, revealing its preferred three-dimensional shapes or conformations. By analyzing the simulation trajectories, researchers could identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can shed light on how molecules of this compound interact with each other and with solvent molecules. This is critical for understanding its behavior in solution and in the solid state, providing a microscopic view of its aggregation patterns and solvation processes.

Computational Modeling of Transition States and Reaction Pathways

A significant application of computational chemistry would be in modeling the reaction mechanisms involving this compound. By computationally modeling potential reaction pathways, it is possible to locate the transition state structures—the high-energy intermediates that govern the speed of a chemical reaction.

Prediction of Spectroscopic Properties for Structural Confirmation

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which is essential for their experimental identification and structural confirmation. For this compound, theoretical calculations could generate predicted spectra for techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

These predicted spectra, when compared with experimental data, can confirm the molecule's structure and provide detailed information about its chemical environment. For example, calculated NMR chemical shifts can help assign the signals in an experimental spectrum to specific atoms within the molecule.

While specific research findings for this compound are not currently available, the application of these established computational chemistry techniques would undoubtedly provide a wealth of information regarding its reactivity and properties. The absence of such studies in the literature highlights a potential area for future research.

Future Directions and Emerging Research Avenues in the Chemistry of α Chloroarylacetates

Development of Novel Stereoselective Synthetic Methodologies

The creation of chiral α-chloroarylacetates with high enantiopurity is a significant objective, as the stereochemistry at the α-position can profoundly influence the biological activity of derivative molecules. nih.gov Traditional methods often result in racemic mixtures, necessitating challenging and costly resolution steps. To address this, researchers are actively developing novel stereoselective synthetic methodologies.

One promising approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the chlorination reaction. For instance, the development of catalytic asymmetric methods for the synthesis of optically pure 1,2-diols and 1,3-diols from bulk chemicals showcases the potential for highly stereoselective and atom-economical transformations. nih.gov Although not directly applied to methyl 2-chloro-2-(4-chlorophenyl)acetate, these principles of using temporarily masked functional groups to impart selectivity in C-H functionalization could be adapted. nih.gov Another area of exploration is the stereoselective Ireland-Claisen rearrangement of α-fluoro esters, which has demonstrated that the choice of base can significantly influence diastereoselectivity. nih.gov This suggests that similar base-dependent stereocontrol could be investigated for the synthesis of chiral α-chloroarylacetates.

The development of enantioselective α-arylation of ketones using novel copper(I)-bis(phosphine) dioxide catalytic systems also provides a blueprint for creating tertiary stereocenters. acs.org While this method focuses on arylation, the underlying principles of using rationally designed chiral ligands to achieve high enantiomeric excess could be applied to the asymmetric chlorination of arylacetates. acs.org

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes for α-chloroarylacetates. The goal is to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. Key areas of focus include the use of environmentally benign solvents, catalytic processes, and renewable starting materials.

A notable advancement in this area is the development of robust biocatalysts for the green continuous flow synthesis of esters. rsc.org While demonstrated for the synthesis of esters from biomass-derived furfuryl alcohol, this approach, utilizing immobilized lipases in a continuous flow system, offers a sustainable alternative to traditional batch processes. rsc.org Such a system could potentially be adapted for the transesterification or other derivatizations of this compound, minimizing solvent waste and allowing for catalyst recycling. rsc.org

Furthermore, the use of air as an oxidizing agent in a novel tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine (B1666218) ester derivatives highlights a move towards milder and more sustainable reaction conditions. rsc.org This system operates under ambient conditions and demonstrates broad substrate compatibility, offering a potential green alternative for certain derivatization reactions of α-chloroarylacetates. rsc.org

Exploration of New Catalytic Systems for α-Functionalization

The α-position of arylacetates is a key site for chemical modification, and the development of new catalytic systems for its functionalization is a vibrant area of research. These new systems aim to provide greater control over reactivity and selectivity, enabling the introduction of a wide range of functional groups.

Recent research has shown that dual-catalytic systems, merging transition metal-catalyzed reversible activation with functionalization reactions, can enable transformations at previously unreactive sites. chemrxiv.org For example, the reversible oxidation of an alcohol to an aldehyde can pre-activate adjacent C-H bonds for arylation. chemrxiv.org This concept could be extended to the α-functionalization of α-chloroarylacetates by transiently modulating the reactivity of the molecule.

Nickel(0)-NHC catalysts have emerged as a powerful tool for the direct stereoselective α-allylation of ketones. chemrxiv.org This redox-neutral and fully atom-economic process activates the α-hydrogen atom directly, avoiding the need for pre-functionalized substrates. chemrxiv.org The development of chiral bulky designer NHC ligands has further enabled enantioselective transformations. chemrxiv.org Adapting such nickel-catalyzed systems for the α-functionalization of esters like this compound could open up new avenues for creating complex molecular architectures.

Palladium-catalyzed enantioselective functionalization of C(sp³)–H bonds is another area of intense investigation. nih.gov While current methods for the α-arylation of aza-heterocycles often require directing groups, the development of new chiral ligands and catalytic systems could enable the direct and enantioselective functionalization of the α-C-H bond in α-chloroarylacetates. nih.gov

Catalyst SystemReaction TypeKey AdvantagesPotential Application for α-Chloroarylacetates
Copper(I)-bis(phosphine) dioxidesEnantioselective α-arylation of ketonesHigh enantiomeric excess, complements palladium catalysis. acs.orgAsymmetric synthesis of chiral α-aryl-α-chloroarylacetates.
Dual-catalytic transition metal systemsFunctionalization of unreactive sitesAccess to previously inaccessible transformations. chemrxiv.orgNovel α-functionalization strategies.
Nickel(0)-NHC catalystsStereoselective α-allylation of ketonesRedox-neutral, atom-economic, high diastereoselectivity. chemrxiv.orgDirect and stereoselective α-alkylation/allylation.
Palladium/chiral phosphate (B84403) anionEnantioselective α-C(sp³)–H arylation of aminesHigh enantioselectivities for a diverse range of substrates. nih.govDirect enantioselective α-arylation.
Tetrazine/Zinc acetate (B1210297)N-aryl-α-arylated glycine ester synthesisMild conditions, use of air as oxidant, broad substrate scope. rsc.orgGreen derivatization reactions.

Advanced Mechanistic Investigations via in situ Spectroscopy and Computational Chemistry

A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. The application of advanced analytical techniques, such as in situ spectroscopy and computational chemistry, is providing unprecedented insights into the intricate details of reaction pathways involving α-chloroarylacetates.

Mechanistic and computational studies have been instrumental in understanding the selectivity of nickel-catalyzed α-allylation of ketones, indicating an initial long-range hydrogen transfer process as the selectivity-determining step. chemrxiv.org Similar computational approaches can be applied to model the transition states and reaction coordinates of reactions involving this compound, guiding the development of more selective catalysts.

The lack of a primary kinetic isotope effect in certain dual-catalytic systems has been used to confirm that the initial oxidation step is not rate-limiting. chemrxiv.org In situ spectroscopic techniques, such as NMR and IR spectroscopy, can be employed to monitor the formation and consumption of intermediates in real-time, providing valuable data to validate or refine proposed mechanisms. For instance, these techniques could be used to study the formation of enolates or other reactive intermediates in the derivatization of α-chloroarylacetates.

By combining experimental data from in situ spectroscopy with theoretical calculations, researchers can build comprehensive models of reaction mechanisms. This synergistic approach will be essential for overcoming the current limitations in the synthesis and functionalization of α-chloroarylacetates and for paving the way for the next generation of highly efficient and selective transformations.

Q & A

Q. What is the hydrolysis mechanism under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic (H₃O⁺) : Stepwise protonation of the carbonyl oxygen, followed by nucleophilic attack by water (SN1-like).
  • Basic (OH⁻) : Direct nucleophilic substitution (SN2) at the α-C, forming 2-(4-chlorophenyl)acetic acid. Kinetic isotope effects (KIE) studies distinguish mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.